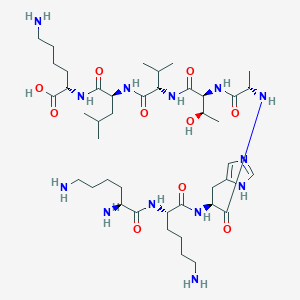
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine is a peptide composed of eight amino acids: lysine, lysine, histidine, alanine, threonine, valine, leucine, and lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and biotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as HPLC are employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.
Applications De Recherche Scientifique
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine has several scientific research applications:
Biochemistry: Studied for its role in protein-protein interactions and enzyme activity modulation.
Medicine: Potential therapeutic applications in wound healing, antimicrobial activity, and as a drug delivery vehicle.
Biotechnology: Used in the development of biosensors and as a scaffold for tissue engineering.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in skin repair and anti-inflammatory effects.
Semaglutide: A longer peptide used in the treatment of type 2 diabetes, highlighting the diversity of peptide applications.
Propriétés
Numéro CAS |
923018-02-4 |
|---|---|
Formule moléculaire |
C42H77N13O10 |
Poids moléculaire |
924.1 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H77N13O10/c1-23(2)19-31(39(61)51-30(42(64)65)15-9-12-18-45)53-40(62)33(24(3)4)54-41(63)34(26(6)56)55-35(57)25(5)49-38(60)32(20-27-21-47-22-48-27)52-37(59)29(14-8-11-17-44)50-36(58)28(46)13-7-10-16-43/h21-26,28-34,56H,7-20,43-46H2,1-6H3,(H,47,48)(H,49,60)(H,50,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,57)(H,64,65)/t25-,26+,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clé InChI |
SKBBNXXQCLWLMB-RMGKULCQSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

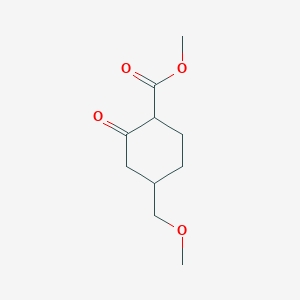
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
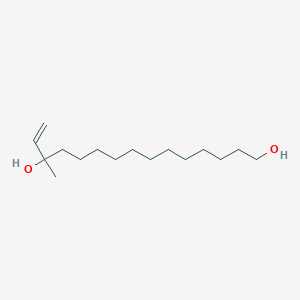
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
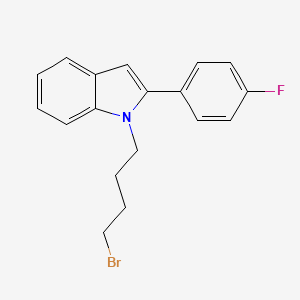
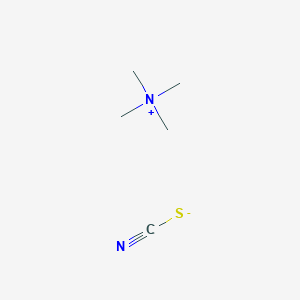
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
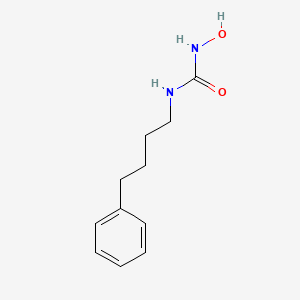
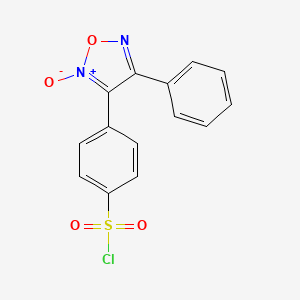
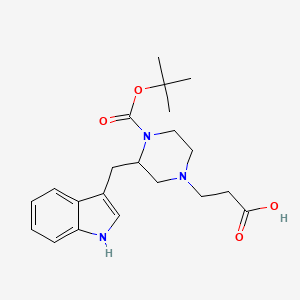
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
